![molecular formula C15H15NO B14271171 Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide CAS No. 184906-10-3](/img/structure/B14271171.png)
Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a benzene ring fused to an isoquinoline ring, with additional substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide can be achieved through various methods. One common approach involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired product . Another method involves the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in the presence of concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and catalyst-free processes in water has been explored to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isoquinoline analogues .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethanesulfonic anhydride, 2-chloropyridine, and oxalyl chloride . Reaction conditions often involve mild electrophilic activation followed by cyclodehydration upon warming .
Major Products Formed: The major products formed from these reactions include isoquinoline derivatives and β-carboline derivatives .
Aplicaciones Científicas De Investigación
Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various isoquinoline derivatives . In biology and medicine, isoquinoline alkaloids derived from this compound exhibit significant biological activities, including anti-cancer and anti-malarial properties . Additionally, it is used in the development of pharmacologically active compounds with potential therapeutic applications .
Mecanismo De Acción
The mechanism of action of Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen atom, which is not involved in aromatization, allows it to undergo quaternization and conversion to N-oxides . This property is crucial for its biological activity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other isoquinoline derivatives such as 3,4-dihydrobenzo[h]isoquinoline and 3,4-dihydroisoquinolinone .
Uniqueness: What sets Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide apart is its specific substitution pattern and the presence of the 2-oxide group, which imparts unique chemical and biological properties
Propiedades
Número CAS |
184906-10-3 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-oxido-4H-benzo[h]isoquinolin-2-ium |
InChI |
InChI=1S/C15H15NO/c1-15(2)9-12-8-7-11-5-3-4-6-13(11)14(12)10-16(15)17/h3-8,10H,9H2,1-2H3 |
Clave InChI |
KQVIONMBAZCSCI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=[N+]1[O-])C3=CC=CC=C3C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


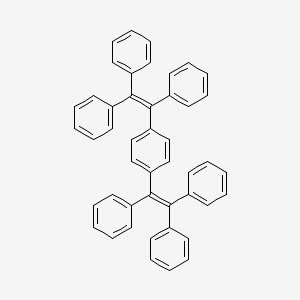
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)

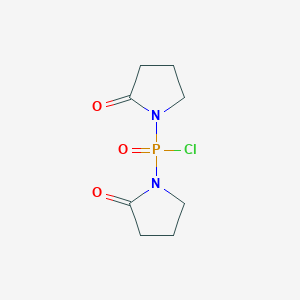
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
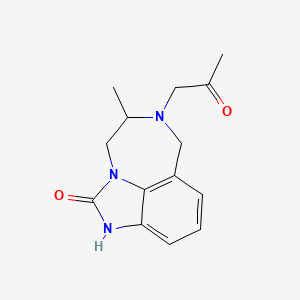
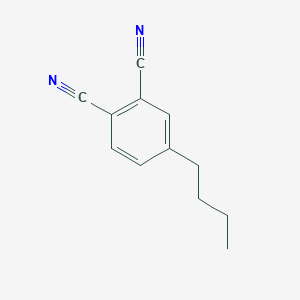
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
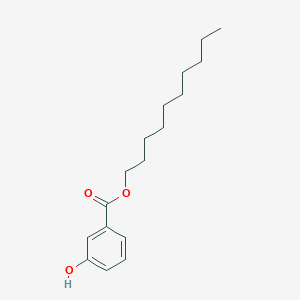

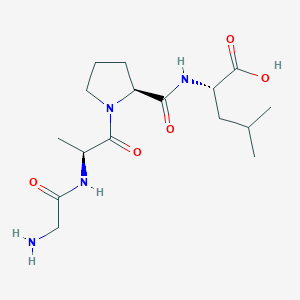
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
